3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a thiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Related compounds have been found to inhibitTaq polymerase and telomerase , and down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein . These targets play crucial roles in DNA replication, cell signaling, and regulation of various cellular processes.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. It inhibits Taq polymerase and telomerase, enzymes essential for DNA replication and cell division . It also down-regulates ERK2 protein, which is involved in cell signaling
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting Taq polymerase and telomerase, it disrupts DNA replication, potentially leading to cell cycle arrest . The down-regulation of ERK2 protein can affect various signaling pathways, including the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival .
Result of Action
The compound’s action results in the inhibition of key enzymes involved in DNA replication and cell signaling
Biochemical Analysis
Biochemical Properties
It is known that this compound has remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties . The compound is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Cellular Effects
Some studies have shown that a derivative of this compound demonstrates neuroprotective effects by preventing cell death caused by oxidative stress . It has also been found to inhibit MPTP-induced effects in vivo, indicating high potential as a therapeutic drug for Parkinson’s disease .
Molecular Mechanism
It is believed that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the compound possesses high solubility and metabolic stability
Dosage Effects in Animal Models
Some studies have shown that the compound demonstrates neuroprotective effects in a mouse model of Parkinson’s disease
Metabolic Pathways
It is known that the compound is involved in various biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative. One common method involves the methylation of gallic acid derivatives using dimethyl sulfate in the presence of a base such as sodium hydroxide . The resulting trimethoxybenzoic acid can then be converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with the appropriate amine to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for its anti-cancer properties.
Combretastatin: A potent microtubule targeting agent with a similar mechanism of action.
Uniqueness
3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is unique due to the combination of its trimethoxyphenyl group and thiazole ring, which may provide synergistic effects in its biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-14-6-8-16(9-7-14)23-25-15(2)20(30-23)10-11-24-22(26)17-12-18(27-3)21(29-5)19(13-17)28-4/h6-9,12-13H,10-11H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPMEJSYQOBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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